2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is a naturally occurring compound found in certain plants, particularly in the Poaceae family. It is known for its role in plant defense mechanisms, where it acts as a precursor to various bioactive compounds that help protect plants from pests and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxybenzamide and glyoxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzoxazinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with pests and pathogens.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one involves its conversion to bioactive compounds that interact with molecular targets in pests and pathogens. These bioactive compounds can inhibit enzyme activity, disrupt cellular processes, and induce oxidative stress, leading to the death or deterrence of the pests and pathogens.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-1,4-benzoxazin-3-one: Another benzoxazinone derivative with similar bioactive properties.
6-Methoxybenzoxazolin-2-one: A related compound with distinct chemical and biological properties.
Uniqueness
2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific hydroxylation pattern, which influences its reactivity and bioactivity. This compound’s ability to act as a precursor to a wide range of bioactive molecules makes it particularly valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
2,7-dihydroxy-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-4-1-2-5-6(3-4)13-8(12)7(11)9-5/h1-3,8,10,12H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRDOKTYPONKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454217 | |
Record name | 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69804-59-7 | |
Record name | 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the first successful synthesis of DHBOA?
A1: The first successful synthesis of DHBOA and its analog, TRIBOA [], represents a significant milestone. This achievement allows researchers to access these compounds in quantities sufficient for further study, overcoming the limitations of extraction from natural sources. This breakthrough facilitates investigations into their biological activities, modes of action, and potential applications in agriculture or medicine.
Q2: How can researchers identify DHBOA and related compounds in plant extracts?
A2: Gas-liquid chromatography-mass spectrometry (GLC-MS) has proven effective in identifying DHBOA and related benzoxazinoids in maize extracts []. This technique involves separating the compounds based on their volatility and then analyzing their mass-to-charge ratios, providing a characteristic fingerprint for each molecule. This method allows for the identification and quantification of various benzoxazinoids, including DHBOA, in complex plant matrices.
Q3: What unique chemical transformation has been observed in DHBOA and its derivative DIMBOA?
A3: Interestingly, both DHBOA and its naturally occurring 7-methyl ether derivative, DIMBOA, undergo a previously unknown transformation in the presence of hydrogen bromide in acetic acid []. This reaction leads to the formation of the corresponding 2,6-dibromo substituted lactam forms. Further investigation into this transformation could provide valuable insights into the reactivity of these compounds and potentially lead to the development of novel derivatives with altered biological activities.
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